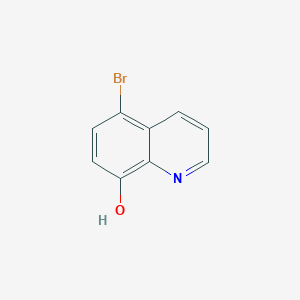

5-Bromoquinolin-8-ol

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIUANWSGSTCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152590 | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-14-7 | |

| Record name | 5-Bromo-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a well-known chelating agent with a wide range of biological activities. The introduction of a bromine atom at the 5-position significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in both chemical and biological systems. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol |

| Melting Point | 125 - 127 °C |

| Boiling Point | 362.7 ± 22.0 °C (Predicted) |

| Density | 1.705 g/cm³ |

| Appearance | White to off-white or pale beige crystalline powder |

| Solubility | Relatively insoluble in water; soluble in organic solvents such as ethanol, methanol, and DMSO. |

| pKa (Predicted) | 3.77 ± 0.10 |

| Vapor Pressure | 9.07E-06 mmHg at 25°C |

| Flash Point | 173.2 °C |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of key physicochemical properties of this compound.

Synthesis of this compound via Bromination of 8-Hydroxyquinoline

This protocol is based on established methods for the bromination of 8-substituted quinolines.

Materials:

-

8-Hydroxyquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Benzene (for recrystallization)

Procedure:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

-

Slowly add a solution of bromine (1 equivalent) in chloroform to the 8-hydroxyquinoline solution over a period of 5 minutes with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

The resulting solid is then dissolved in chloroform and washed three times with a 5% sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is then recrystallized from benzene to obtain a purified product.

Determination of Melting Point

This protocol describes a general method for determining the melting point of a solid organic compound using a capillary melting point apparatus.[1][2][3][4]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.

Determination of Solubility

This protocol outlines a general shake-flask method to determine the solubility of this compound in a given solvent.[5][6][7][8][9]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Quantify the concentration of this compound in the supernatant using a pre-calibrated analytical method.

-

The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Determination of pKa by Potentiometric Titration

This protocol describes a general method for determining the acid dissociation constant (pKa) using potentiometric titration.[10][11][12][13][14]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining ionic strength)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) with a constant ionic strength maintained by KCl.

-

If the compound is expected to be acidic, titrate with the standardized NaOH solution. If basic, titrate with the standardized HCl solution.

-

Add the titrant in small, known increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for determining the LogP of a compound.[15][16][17][18][19]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase (n-octanol or water).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. If necessary, centrifuge to break up any emulsions.

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Mechanism of Action: Metal Ion Chelation

The primary biological and chemical activity of 8-hydroxyquinoline and its derivatives, including this compound, stems from their ability to act as potent chelating agents for various metal ions. This chelation is a key factor in their observed antimicrobial, anticancer, and neuroprotective properties.

The this compound molecule acts as a bidentate ligand, binding to a metal ion through two coordination sites: the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. This forms a stable five-membered ring with the metal ion.

Caption: Metal ion chelation by this compound.

The diagram above illustrates the chelation process where this compound acts as a bidentate ligand, binding to a metal ion (Mⁿ⁺) through its nitrogen and deprotonated oxygen atoms to form a stable chelate complex.

Conclusion

This technical guide has provided a detailed overview of the fundamental physicochemical properties of this compound, along with generalized experimental protocols for their determination. The data and methodologies presented herein are intended to support further research and development involving this versatile compound. A clear understanding of its synthesis, properties, and mechanism of action is essential for its effective application in medicinal chemistry, materials science, and other scientific disciplines.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. davjalandhar.com [davjalandhar.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. CHM1020L Online Manual [chem.fsu.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. materialneutral.info [materialneutral.info]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline, is a pivotal building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the chelating 8-hydroxyquinoline core, make it a versatile precursor for the synthesis of a wide array of novel compounds with significant biological and photophysical properties. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering detailed experimental protocols and in-depth analysis of its physicochemical properties.

Introduction

This compound, also known as 5-bromo-8-hydroxyquinoline, is a heterocyclic organic compound with the molecular formula C₉H₆BrNO.[1] The presence of a bromine atom at the 5-position of the quinoline ring serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, enabling the introduction of diverse functional groups.[2] Concurrently, the 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[2] This dual functionality underpins its broad utility in the development of therapeutic agents, fluorescent sensors, and organic light-emitting diodes (OLEDs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [3] |

| CAS Number | 1198-14-7 | [4] |

| Melting Point | 127 °C | [4][5] |

| Boiling Point | 362.7 ± 22.0 °C (Predicted) | [4] |

| Appearance | White to yellow crystalline powder | [5] |

| Solubility | Soluble in various organic solvents. | |

| Vapor Pressure | 9.07E-06 mmHg at 25°C | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the desired purity, yield, and scalability.

Method 1: Direct Bromination of 8-Hydroxyquinoline

This is a common and direct approach for the synthesis of this compound. However, careful control of reaction conditions is crucial to minimize the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.[2]

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).[6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to neutralize any remaining acid and then with water.[6]

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization or column chromatography to afford pure this compound.[2]

Caption: Workflow for the direct bromination of 8-hydroxyquinoline.

Method 2: Two-Step Synthesis from 8-Methoxyquinoline

This indirect method offers a route to high-purity this compound and avoids the formation of di-brominated byproducts.[2]

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-8-methoxyquinoline

-

Dissolve 8-methoxyquinoline (1 equivalent) in chloroform.

-

Add a solution of bromine (1 equivalent) in chloroform dropwise at room temperature.

-

Stir the reaction mixture for a designated period. A reported yield for this step is 92%.[2]

-

After the reaction is complete, perform an appropriate workup to isolate the crude 5-bromo-8-methoxyquinoline.

Step 2: Demethylation to this compound

-

Dissolve the 5-bromo-8-methoxyquinoline from the previous step in dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add boron tribromide (BBr₃) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water or methanol.

-

Perform an extractive workup and purify the crude product by column chromatography to obtain this compound. A reported yield for this step is 89%.[2]

Caption: Two-step synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine will be a key identifier.[3] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline core, and the C-Br stretch.[3][7] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 223 and 225 due to the isotopic abundance of bromine).[3] |

Applications in Research and Drug Development

This compound serves as a versatile platform for the development of a wide range of biologically active molecules. The 8-hydroxyquinoline scaffold is known for its antimicrobial, anticancer, and neuroprotective properties, which are often linked to its ability to chelate metal ions and disrupt metal homeostasis in cells.[2][8] The bromine atom at the 5-position allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic methods, coupled with the comprehensive characterization data, offer a solid foundation for researchers and scientists working with this important chemical intermediate. Its unique structural attributes and versatile reactivity ensure its continued importance in the fields of medicinal chemistry, drug development, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 5-Bromo-8-hydroxyquinoline 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. acgpubs.org [acgpubs.org]

- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. rroij.com [rroij.com]

5-Bromoquinolin-8-ol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 5-Bromoquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a derivative of 8-hydroxyquinoline, featuring a bromine atom substituted at the 5-position of the quinoline ring. The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows this compound to act as a potent bidentate chelating agent for a variety of metal ions.[1][2]

-

Synonyms: 5-Bromo-8-hydroxyquinoline, 5-Bromo-8-quinolinol[4]

The molecular structure of this compound is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 224.05 g/mol | [4] |

| Monoisotopic Mass | 222.96328 Da | [4] |

| Melting Point | 127 °C | [3] |

| Boiling Point (Predicted) | 362.7 ± 22.0 °C | [3] |

| Density (Rough Estimate) | 1.5708 g/cm³ | [3] |

| Flash Point | 173.2 °C | [3] |

| Vapor Pressure | 9.07E-06 mmHg at 25°C | [3] |

| Topological Polar Surface Area | 33.1 Ų | [4] |

| Appearance | White to Orange to Green powder/crystal |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectroscopic features.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the hydroxyl group. |

| ¹³C NMR | The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the bromine and hydroxyl groups will show characteristic chemical shifts.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for: O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline ring, and a C-Br stretching vibration.[4] |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. |

Experimental Protocols

a) Synthesis of this compound

The synthesis of this compound is commonly achieved through the direct bromination of 8-hydroxyquinoline.[1] The reaction must be carefully controlled to minimize the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.[1][7]

Objective: To synthesize this compound via electrophilic bromination of 8-hydroxyquinoline.

Materials:

-

8-hydroxyquinoline

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Acetonitrile (CH₃CN)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethanol-water mixture for recrystallization

Procedure:

-

Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform in a reaction flask.

-

Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution over a period of time, while stirring at room temperature.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any excess acid.[7]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[7]

-

The crude product, a mixture of this compound and 5,7-dibromo-8-hydroxyquinoline, is then purified by column chromatography on silica gel.[1]

-

The purified product can be further recrystallized from an ethanol-water mixture to yield pure this compound.[7]

Caption: General workflow for the synthesis of this compound.

b) Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized this compound using NMR and IR spectroscopy.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Analysis: Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons and to verify the substitution pattern.

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[4] Alternatively, if the sample is soluble, a solution cell can be used with a suitable solvent.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the O-H, aromatic C-H, C=C, C=N, and C-Br functional groups to confirm the structure of the molecule.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new functional groups.[1] The 8-hydroxyquinoline moiety is a well-known chelating agent, making its derivatives valuable in areas such as:

-

Medicinal Chemistry: As antimicrobial, anticancer, and neuroprotective agents.[1]

-

Catalysis: As ligands for transition metal catalysts.[1]

-

Materials Science: In the development of organic semiconductors and fluorescent sensors.[1]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appretech.com [appretech.com]

- 6. scbt.com [scbt.com]

- 7. acgpubs.org [acgpubs.org]

Spectroscopic Profile of 5-Bromoquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoquinolin-8-ol, a significant heterocyclic compound in chemical research and drug development. Its utility as a chelating agent and a versatile intermediate for cross-coupling reactions necessitates a thorough understanding of its structural and electronic properties through spectroscopic analysis. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offers detailed experimental protocols, and presents a logical workflow for such analyses.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for this compound

| Atom Number | Approximate Chemical Shift (δ, ppm) |

| C-2 | ~149.82 |

| C-8 | ~148.83 |

| C-4 | ~136.38 |

| C-8a | ~128.42 |

| C-6 | ~123.36 |

| C-3 | ~119.24 |

| C-4a | ~118.90 |

| C-7 | ~106.41 |

| C-5 | Not Reported |

Note: These are approximate values and can vary based on the solvent and experimental conditions. Data is sourced from comparative analysis of related compounds.

Comparative ¹H NMR Data of Related Quinoline Derivatives

| Compound | H-2 (δ, ppm, multiplicity, J in Hz) | H-3 (δ, ppm, multiplicity, J in Hz) | H-4 (δ, ppm, multiplicity, J in Hz) | H-6 (δ, ppm, multiplicity, J in Hz) | H-7 (δ, ppm, multiplicity, J in Hz) | Other Protons (δ, ppm) | Solvent |

| 5,7-Dibromo-8-hydroxyquinoline[1] | 8.89 (dd, J=4.4, 1.2) | 7.65 (dd, J=8.4, 4.4) | 8.54 (dd, J=8.4, 1.2) | 7.96 (s) | - | 3.3 (-OH) | CDCl₃ |

| 5-Bromo-8-methoxyquinoline[1] | 8.89-8.91 (dd, J=4.0, 1.2) | 7.49 (dd, J=8.4, 4.0) | 8.43 (dd, J=8.4, 1.6) | 7.66 (d, J=8.4) | 6.87 (d, J=8.4) | 4.04 (-OCH₃) | CDCl₃ |

Comparative ¹³C NMR Data of a Related Quinoline Derivative

| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |

| 5,7-Dibromo-8-hydroxyquinoline[1] | 149.7 | 123.0 | 136.9 | 126.8 | 110.3 | 134.1 | 104.8 | 148.9 | 138.6 | CDCl₃ |

Infrared (IR) Spectroscopy

A definitive peak list for this compound is not available. However, based on the spectra of analogous compounds like 5,7-Dibromo-8-hydroxyquinoline and general IR absorption tables, the following characteristic bands are expected.[1][2]

| Wavenumber Range (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Medium | C-O stretch (phenolic) |

| Below 850 | Medium-Strong | C-H out-of-plane bending |

| Below 700 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in solvents like methanol or chloroform, is characterized by absorption maxima corresponding to n→π* and π→π* electronic transitions within the quinoline ring system. The exact λmax values are sensitive to the solvent used. For comparative context, the parent compound, 8-Hydroxyquinoline, shows an absorption maximum at approximately 310 nm in methanol.

Experimental Protocols

The following are generalized yet detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of this compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool if any solid particles are present.

-

For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

-

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically employed.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

-

For dilute samples, an increased number of scans (e.g., 16, 32, or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.

-

The spectral width should be set to encompass all expected carbon resonances (e.g., 0-200 ppm).

-

Due to the low sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time may be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy (KBr Pellet Technique)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a concentration range where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

-

Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one cuvette with the pure solvent to serve as the reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Scan the sample across a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

Mandatory Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 5-Bromoquinolin-8-ol: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromoquinolin-8-ol, a halogenated derivative of 8-hydroxyquinoline. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents its key physicochemical properties in a structured format. This document outlines detailed experimental protocols for its synthesis via bromination of 8-hydroxyquinoline and its subsequent purification. Furthermore, it describes a general methodology for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A significant focus is placed on its biological activities, particularly its established roles as a metal chelator and its potential as an antimicrobial and anticancer agent. While direct evidence for the specific signaling pathways modulated by this compound is limited, this guide explores the known mechanisms of action for closely related 8-hydroxyquinoline derivatives, proposing potential pathways such as the disruption of metal homeostasis, generation of reactive oxygen species (ROS), and potential interactions with cancer-related signaling cascades like NF-κB, MAPK, and PI3K/Akt.

Chemical Identity and Physicochemical Properties

This compound, a notable heterocyclic compound, is recognized for its versatile applications in medicinal chemistry and materials science.[1] Its fundamental identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1198-14-7 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Pale yellow to brown solid | |

| Melting Point | 122-125 °C | |

| Solubility | Soluble in polar organic solvents | |

| Synonyms | 5-Bromo-8-hydroxyquinoline, 5-Bromo-8-quinolinol | [2] |

Experimental Protocols

Synthesis of this compound via Bromination of 8-Hydroxyquinoline

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 8-hydroxyquinoline. The reaction conditions must be carefully controlled to favor the formation of the mono-brominated product over the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.

Materials:

-

8-Hydroxyquinoline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Chloroform, Acetic Acid, Acetonitrile)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of one equivalent of bromine or N-bromosuccinimide in the same solvent to the stirred solution of 8-hydroxyquinoline over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the selectivity of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product from the synthesis typically contains a mixture of the desired this compound, unreacted starting material, and the di-brominated byproduct. Purification is effectively achieved by column chromatography.

Procedure:

-

Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity mixture such as 9:1).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

-

Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity of the eluent.

-

Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield the purified product.

Suzuki-Miyaura Cross-Coupling Reaction using this compound

The bromine atom at the 5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with a small amount of water)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activities and Mechanisms of Action

The biological activities of 8-hydroxyquinoline and its derivatives, including this compound, are predominantly attributed to their ability to chelate metal ions.[3][4][5] This chelation disrupts metal homeostasis within cells, which can trigger a cascade of downstream effects.

Metal Chelation and Disruption of Metal Homeostasis

This compound acts as a bidentate ligand, binding to metal ions through the nitrogen of the quinoline ring and the deprotonated hydroxyl group.[1] This sequestration of essential metal ions, such as iron, copper, and zinc, can inhibit the function of metalloenzymes that are crucial for cellular processes.

Caption: Metal chelation by this compound leading to enzyme inhibition.

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented. The primary mechanism is believed to be the disruption of essential metal ion-dependent processes in microbial cells. By chelating metals necessary for bacterial or fungal growth and enzymatic activity, these compounds can inhibit microbial proliferation.[6][7]

Anticancer Activity and Potential Signaling Pathway Involvement

Derivatives of 8-hydroxyquinoline have demonstrated promising anticancer activities.[8][9] The proposed mechanisms are often multifaceted and linked to their metal-chelating properties. While direct studies on this compound are scarce, the following pathways are implicated for related compounds.

3.3.1. Induction of Oxidative Stress

The metal complexes formed by 8-hydroxyquinoline derivatives can be redox-active, catalyzing the formation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to oxidative damage to DNA, proteins, and lipids, ultimately inducing apoptosis in cancer cells.

Caption: Proposed mechanism of ROS-induced apoptosis by this compound.

3.3.2. Potential Modulation of Cancer-Related Signaling Pathways

While not definitively proven for this compound, other quinoline derivatives have been shown to interact with key signaling pathways that are often dysregulated in cancer. It is plausible that this compound could exert its anticancer effects through similar mechanisms.

-

NF-κB Pathway: Some quinoline compounds have been found to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation, cell survival, and proliferation.[10] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell growth, differentiation, and stress responses. Certain natural products with structures analogous to quinolines can modulate MAPK signaling, and this represents a potential, though unconfirmed, mechanism for this compound.[11][12][13]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major driver of cell survival and proliferation in many cancers. Some flavonoids, which share some structural similarities with quinolines, have been shown to inhibit this pathway.[14][15][16][17] This presents another hypothetical avenue for the anticancer activity of this compound.

Caption: Potential, unconfirmed interactions of this compound with cancer signaling pathways.

Conclusion

This compound is a versatile chemical entity with well-defined properties and synthetic accessibility. Its primary value lies in its dual functionality as a robust metal chelator and a versatile building block for organic synthesis, particularly in the construction of complex heterocyclic systems via cross-coupling reactions. While its biological activities as an antimicrobial and anticancer agent are promising and mechanistically linked to the disruption of metal homeostasis, further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of the therapeutic and material science applications of this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 13. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 8-Hydroxyquinoline Compounds: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1][2] The core structure, a bicyclic system composed of a pyridine ring fused to a phenol, endows these molecules with unique physicochemical properties, most notably the ability to chelate a wide range of metal ions.[1][3] This metal-chelating capability is central to their diverse pharmacological effects, which include antimicrobial, anticancer, and neuroprotective activities.[4][5] This technical guide provides a comprehensive overview of the synthesis, biological mechanisms, and structure-activity relationships of 8-hydroxyquinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of the 8-hydroxyquinoline scaffold and its derivatives is primarily achieved through well-established cyclization reactions. The most common methods include the Skraup, Friedlander, and Doebner-Miller reactions.[3][6]

-

Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

-

Friedländer Annulation: This approach involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

-

Doebner-Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with anilines.[6]

Further functionalization of the 8-HQ core is often achieved through electrophilic aromatic substitution, diazonium coupling, and more modern cross-coupling reactions like the Suzuki coupling, which allows for the introduction of various substituents at specific positions to modulate the compound's biological activity.[1][7]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties against a wide range of pathogens, including bacteria and fungi.[3] The primary mechanism of their antimicrobial action is believed to be the chelation of essential metal ions, thereby disrupting microbial metabolism and growth.[4]

Quantitative Antimicrobial Data

| Compound/Complex | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 27.58 | [8][9][10] |

| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 27.58 | [10] |

| 8-Hydroxyquinoline (8HQ) | Candida albicans | 27.58 | [10] |

| Ampicillin (Reference) | - | 26.93 | [8][9][10] |

| 8HQ-metal complexes (1-6) | Gram-positive & Gram-negative bacteria | 575.71 - 718.76 | [8][9][10] |

| Clioquinol (CQ) | M. tuberculosis | 32.73 | [11] |

| Clioquinol (CQ) | Gram-positive bacteria | 26.19 | [11] |

| Clioquinol (CQ) | Gram-negative bacteria | 26.19 to >837.97 | [11] |

| PH265 | Fungal isolates | 0.5 - 1 | [12] |

| PH276 | Fungal isolates | 0.5 - 8 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of 8-hydroxyquinoline compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are a significant area of research. Their mechanisms of action are often multifaceted, involving metal chelation, induction of apoptosis, and inhibition of key signaling pathways.[4][5] The chelation of iron and copper is particularly important, as these metals are crucial for cancer cell proliferation and angiogenesis.[4][13]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Human tumor cell lines | Not specified, but showed remarkable cytotoxicity | [14] |

| Platinum(II) complex (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [15] |

| Platinum(II) complex (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | [15] |

| Zinc(II) complex (DQ6) | SK-OV-3CR (Ovarian) | 2.25 ± 0.13 | [16] |

| Cisplatin (Reference) | SK-OV-3CR (Ovarian) | >50 | [16] |

| 6-chloro-8-HQ derivatives | MCF-7, HCT 116, HepG2, A549 | 0.7 - 45.5 (mg/mL) | [1] |

| o-chloro substituted phenyl derivative | A-549 (Lung) | 5.6 | [1] |

| Doxorubicin (Reference) | A-549 (Lung) | 1.83 | [1] |

| Nitroxoline (NQ) | Various cancer cells | 5-10 fold less than Clioquinol | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 8-hydroxyquinoline compounds against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 8-hydroxyquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway in Anticancer Action

The anticancer mechanism of 8-hydroxyquinoline compounds often involves the induction of apoptosis through DNA damage and the modulation of key cellular proteins.

Neuroprotective Effects

Dysregulation of metal ion homeostasis is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[17] 8-Hydroxyquinoline derivatives, with their ability to chelate metal ions like copper, zinc, and iron, can help restore this balance, reduce oxidative stress, and inhibit the aggregation of proteins such as amyloid-β.[4][18]

Key 8-HQ Derivatives in Neuroprotection

-

Clioquinol (CQ) and PBT2: These are two of the most studied 8-hydroxyquinoline derivatives for neurodegenerative diseases.[19] They have been shown to disaggregate amyloid-β plaques and reduce neurotoxicity.[19]

-

M30 and HLA-20: These are hybrid molecules that combine the 8-hydroxyquinoline scaffold with a propargylamine moiety, providing both metal chelation and monoamine oxidase (MAO) inhibition, which is beneficial in Parkinson's disease.[20]

Experimental Workflow for Neuroprotection Studies

Experimental Protocol: Neuroprotective Effect against Oxidative Stress

-

Cell Culture and Differentiation: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured and may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

Pre-treatment: Cells are pre-treated with various concentrations of the 8-hydroxyquinoline derivative for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: A neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium to induce oxidative stress and cell death.

-

Co-incubation: The cells are co-incubated with the 8-HQ derivative and the neurotoxin for a defined period (e.g., 24 hours).

-

Assessment of Cell Viability: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the 8-HQ derivative.

Structure-Activity Relationships (SAR)

The biological activity of 8-hydroxyquinoline compounds can be significantly influenced by the nature and position of substituents on the quinoline ring.

-

Halogenation: The introduction of halogen atoms, such as chlorine and iodine (as in Clioquinol), can enhance lipophilicity and antimicrobial and anticancer activities.[1]

-

Nitro Group: The presence of a nitro group, as in nitroxoline, has been shown to increase anticancer potency.[4]

-

Position 5 and 7: These positions are common sites for substitution to modulate the biological activity.[11] For instance, Mannich bases at position 7 have been explored for their anticancer effects.[21][22]

-

Metal Chelating Ability: The arrangement of the hydroxyl group at position 8 and the nitrogen atom in the pyridine ring is crucial for the bidentate chelation of metal ions, which is a key determinant of the biological activity of these compounds.[1][4]

Logical Relationship of 8-HQ Properties and Applications

Conclusion

8-Hydroxyquinoline and its derivatives are a class of compounds with immense therapeutic potential, largely stemming from their ability to chelate metal ions. This property underpins their broad-spectrum antimicrobial, potent anticancer, and promising neuroprotective activities. The synthetic accessibility of the 8-HQ scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles through detailed structure-activity relationship studies. The quantitative data and experimental protocols presented in this guide highlight the significant progress made in understanding and harnessing the therapeutic capabilities of these compounds. Further research into novel derivatives, combination therapies, and targeted delivery systems will undoubtedly continue to expand the clinical applications of 8-hydroxyquinoline-based agents in the fight against a range of diseases.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 9. imrpress.com [imrpress.com]

- 10. scialert.net [scialert.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 18. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. dovepress.com [dovepress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Potential Research Areas for 5-Bromoquinolin-8-ol

Executive Summary

This compound is a versatile heterocyclic compound built upon the privileged 8-hydroxyquinoline scaffold. Its unique bifunctionality, stemming from the potent metal-chelating site and a synthetically adaptable bromine handle, positions it as a molecule of significant interest for future research and development. The 8-hydroxyquinoline moiety is renowned for its ability to form stable complexes with a variety of metal ions, a property that underpins its diverse biological activities.[1][2][3] Simultaneously, the bromine atom at the 5-position serves as a key functional group for synthetic elaboration through metal-catalyzed cross-coupling reactions, allowing for the creation of novel and complex derivatives.[1] This whitepaper explores the core chemical attributes of this compound and outlines promising, data-supported research avenues in medicinal chemistry, material science, and analytical chemistry. Detailed experimental protocols and structured data are provided to facilitate the immediate commencement of research in these exciting areas.

Core Chemical and Physical Properties

This compound (CAS: 1198-14-7) is a solid, typically appearing as a white to orange or green powder. Its fundamental properties are summarized in the table below. The molecule's structure features a bidentate chelation site involving the hydroxyl group's oxygen and the quinoline ring's nitrogen, enabling it to form stable five-membered rings with metal ions like Cu²⁺, Fe³⁺, and Zn²⁺.[1] This chelation ability is central to many of its biological effects.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [5][6][7] |

| Molecular Weight | 224.05 g/mol | [1][5] |

| Melting Point | 127-129 °C | [6] |

| Boiling Point | 362.7±22.0 °C (Predicted) | [6] |

| CAS Number | 1198-14-7 | [1][8][9] |

| Appearance | White to Orange to Green powder/crystal | |

| Solubility | Soluble in organic solvents | [10] |

| InChIKey | WIIUANWSGSTCLG-UHFFFAOYSA-N | [1][5] |

Key Synthetic Pathways and Reactivity

The utility of this compound as a research tool is significantly enhanced by its accessible synthesis and predictable reactivity.

Synthesis of the Core Scaffold

The most common route to this compound is the direct electrophilic bromination of 8-hydroxyquinoline. Careful control of reaction conditions is crucial to maximize the yield of the desired mono-brominated product and minimize the formation of the 5,7-dibromo-8-hydroxyquinoline byproduct.[1]

Reactivity and Derivatization Potential

The molecule's dual functionality is a key asset for chemical exploration. The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions, while the hydroxyl group can be modified or used for its chelating properties.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. dovepress.com [dovepress.com]

- 5. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 1198-14-7 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 5-Bromoquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromoquinolin-8-ol (CAS No: 1198-14-7), a heterocyclic compound utilized in various research and development applications, including as a chelating agent and a synthetic building block. Due to its classification as a hazardous substance, a thorough understanding of its properties and the implementation of appropriate safety protocols are imperative for all personnel handling this chemical.

Hazard Identification and Classification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [3] |

| Appearance | White to yellow or green crystalline powder |

| Melting Point | 127 °C |

| Boiling Point | 185 °C at 0.2 mmHg[2] |

| Density | 1.705 g/cm³[2] |

| Vapor Pressure | 9.07E-06 mmHg at 25°C[2] |

| Solubility | Data not available |

Toxicological Data

Comprehensive toxicological studies on this compound are limited. The table below summarizes the available data. The absence of specific values underscores the importance of handling this compound with a high degree of caution.

| Toxicity Endpoint | Route of Exposure | Species | Value |

| Acute Oral Toxicity (LD50) | Oral | - | No data available |

| Acute Dermal Toxicity (LD50) | Dermal | - | No data available |

| Acute Inhalation Toxicity (LC50) | Inhalation | - | No data available |

| Skin Irritation | Dermal | - | Causes skin irritation[1][2][3] |

| Eye Irritation | Ocular | - | Causes serious eye irritation[1][2][3] |

Handling and Storage Precautions

Adherence to strict safety protocols is essential when working with this compound to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[4] For prolonged contact, consider double-gloving or using thicker gloves.[4]

-

Skin and Body Protection: A laboratory coat is required to protect street clothing.[4] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment.[4]

Safe Handling Practices

-

Work in a well-ventilated area, preferably a chemical fume hood.[5]

-

Avoid the formation of dust and aerosols.[6]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Keep containers tightly closed when not in use.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][5]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and restrict access.

-

Alert the appropriate emergency response team.

-

Ensure adequate ventilation.

-

Follow established institutional procedures for large chemical spills.

-

Experimental Protocols

While specific experimental safety protocols for this compound are not widely published, the following general procedures, based on OECD guidelines for testing chemical irritants, should be adapted for any in-house safety evaluations.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD TG 439)

This protocol provides a framework for assessing the skin irritation potential of a substance using a reconstructed human epidermis (RhE) model.

-

Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, defined medium.

-

Test Substance Application: A precise amount of this compound (dissolved in a suitable solvent if necessary) is applied topically to the surface of the tissue. A negative control (solvent) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[6]

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[6]

-

Viability Assessment: Tissue viability is determined using a quantitative method, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Data Analysis: The viability of the treated tissues is compared to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.[8]

Protocol for In Vitro Eye Irritation Assessment (Based on OECD TG 492)

This protocol outlines a method for assessing eye irritation potential using a reconstructed human cornea-like epithelium (RhCE) model.

-

Tissue Preparation: Reconstituted human cornea-like epithelium tissue models are equilibrated in a sterile maintenance medium.

-

Test Substance Application: A defined amount of this compound is applied to the apical surface of the corneal tissue. Negative and positive controls are included.

-

Exposure and Incubation: Tissues are exposed to the test substance for a specified duration at 37°C.

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a post-exposure period.

-

Viability Assessment: Tissue viability is measured using a quantitative assay such as the MTT assay.

-

Data Analysis: The viability of the treated tissues is compared to the negative control to classify the irritation potential.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and risk assessment of this compound.

Caption: Logical flow for risk assessment and implementation of control measures.

Caption: Step-by-step workflow for a typical laboratory experiment.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed container.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific procedures and hazards associated with your work. Always consult the Safety Data Sheet and your institution's safety protocols before handling this or any other hazardous chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. delltech.com [delltech.com]

- 6. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 8. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

High-Purity 5-Bromoquinolin-8-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of high-purity 5-Bromoquinolin-8-ol, a versatile heterocyclic compound with significant applications in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive information on commercial suppliers, key experimental protocols, and its role in modulating critical signaling pathways.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, catering to various research and development needs. The purity and specifications can vary between suppliers and grades. Below is a comparative summary of offerings from prominent vendors. Researchers are advised to request lot-specific certificates of analysis (CoA) for the most accurate information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Benchchem | This compound | 1198-14-7 | C₉H₆BrNO | 224.05 | High-Purity | For research use only.[1] |

| TCI America (via Fisher Scientific) | 5-Bromo-8-hydroxyquinoline | 1198-14-7 | C₉H₆BrNO | 224.06 | ≥96.0% (GC) | Crystalline Powder.[2] |